(1-Benzyl-4-hydroxy-4-phenylpiperidin-3-yl)-phenylmethanone (1-Benzyl-4-hydroxy-4-phenylpiperidin-3-yl)-phenylmethanone
Brand Name: Vulcanchem
CAS No.: 14554-17-7
VCID: VC18964245
InChI: InChI=1S/C25H25NO2/c27-24(21-12-6-2-7-13-21)23-19-26(18-20-10-4-1-5-11-20)17-16-25(23,28)22-14-8-3-9-15-22/h1-15,23,28H,16-19H2
SMILES:
Molecular Formula: C25H25NO2
Molecular Weight: 371.5 g/mol

(1-Benzyl-4-hydroxy-4-phenylpiperidin-3-yl)-phenylmethanone

CAS No.: 14554-17-7

Cat. No.: VC18964245

Molecular Formula: C25H25NO2

Molecular Weight: 371.5 g/mol

* For research use only. Not for human or veterinary use.

(1-Benzyl-4-hydroxy-4-phenylpiperidin-3-yl)-phenylmethanone - 14554-17-7

Specification

CAS No. 14554-17-7
Molecular Formula C25H25NO2
Molecular Weight 371.5 g/mol
IUPAC Name (1-benzyl-4-hydroxy-4-phenylpiperidin-3-yl)-phenylmethanone
Standard InChI InChI=1S/C25H25NO2/c27-24(21-12-6-2-7-13-21)23-19-26(18-20-10-4-1-5-11-20)17-16-25(23,28)22-14-8-3-9-15-22/h1-15,23,28H,16-19H2
Standard InChI Key OEKWFEXLVMTFGD-UHFFFAOYSA-N
Canonical SMILES C1CN(CC(C1(C2=CC=CC=C2)O)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4

Introduction

The compound "(1-Benzyl-4-hydroxy-4-phenylpiperidin-3-yl)-phenylmethanone" is a synthetic organic molecule with a piperidine core structure. It is part of a class of compounds often studied for their potential pharmacological properties, including central nervous system (CNS) activity and receptor modulation. Below is a detailed exploration of its chemical properties, synthesis, and potential applications.

Structural Features

  • Core Structure: The piperidine ring serves as the backbone, providing flexibility and stability.

  • Substituents:

    • Hydroxyl group: Enhances polarity and potential hydrogen bonding.

    • Benzyl group: Contributes to lipophilicity and may affect receptor binding.

    • Phenylmethanone: Adds aromatic character and potential for π–π interactions.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Piperidine Core: Starting from a precursor like N-benzylpiperidone, which undergoes functionalization at specific positions.

  • Hydroxylation: Introduction of the hydroxyl group at the 4-position through selective oxidation or substitution.

  • Ketone Addition: Coupling with benzoyl chloride or similar reagents to introduce the phenylmethanone group.

Potential Applications

This compound is of interest in medicinal chemistry due to its structural similarity to other bioactive molecules. Its potential applications include:

  • Pharmacological Research:

    • Investigated as a modulator of CNS receptors (e.g., dopamine or opioid receptors).

    • Potential use in pain management or neurodegenerative diseases.

  • Chemical Probes:

    • Used in studying receptor-ligand interactions due to its functional groups that mimic endogenous ligands.

  • Drug Development:

    • Its structural framework is a candidate for optimization in drug discovery pipelines targeting CNS disorders.

Research Findings

Studies on structurally related compounds suggest:

  • High binding affinity to certain receptor subtypes.

  • Moderate bioavailability due to its molecular weight and lipophilicity.

  • Potential challenges in solubility, necessitating formulation strategies like salt formation or nanoparticle delivery systems.

Challenges and Limitations

  • Synthesis Complexity: Multi-step synthesis can be time-consuming and costly.

  • Solubility Issues: Limited aqueous solubility may hinder biological testing.

  • Toxicity Concerns: Structural analogs sometimes exhibit off-target effects or toxicity, requiring thorough evaluation.

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